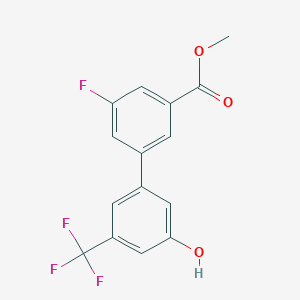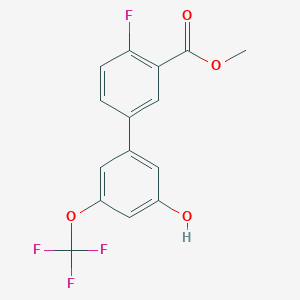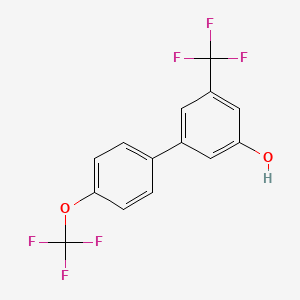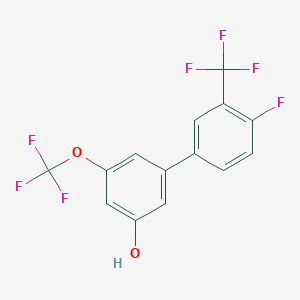
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% (FTFT) is a synthetic compound that is used in a variety of scientific research applications. FTFT is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. FTFT has also been used in laboratory experiments to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs on the body.
Scientific Research Applications
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been used in laboratory experiments to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs on the body. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has also been used to study the effects of various drugs on the nervous system and to investigate the binding of drugs to various receptors. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been used in animal studies to investigate the effects of various drugs on behavior and to study the effects of various drugs on the immune system.
Mechanism of Action
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can reduce inflammation, pain, and fever. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting the breakdown of acetylcholine, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can increase the levels of acetylcholine in the body, which can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have a number of biochemical and physiological effects. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to reduce inflammation, pain, and fever. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and improved cognitive function. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. Finally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have anti-bacterial properties, as it has been shown to inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has a number of advantages and limitations for laboratory experiments. One advantage of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is that it is a synthetic compound, which makes it easy to obtain and use in experiments. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is relatively stable and has a long shelf life, which makes it suitable for long-term storage and use in experiments. One limitation of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is that it is a relatively expensive compound, which can make it difficult to obtain for some experiments. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be toxic in high concentrations, which can limit its use in some experiments.
Future Directions
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has a wide range of potential future directions. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be used in further research to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs on the body. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be used in further research to investigate the effects of various drugs on the nervous system and to investigate the binding of drugs to various receptors. Finally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be used in further research to investigate the effects of various drugs on behavior and to study the effects of various drugs on the immune system.
Synthesis Methods
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is synthesized through a reaction between 4-fluoro-3-trifluoromethylphenol and 3-trifluoromethylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is generally completed within one hour and yields a product with a purity of 95%.
properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F7O/c15-12-2-1-7(5-11(12)14(19,20)21)8-3-9(13(16,17)18)6-10(22)4-8/h1-6,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGPDWDSFDKJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686740 |
Source


|
| Record name | 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-05-0 |
Source


|
| Record name | 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)

